molecular formula C10H12N2O3 B15317564 ethyl1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate

ethyl1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate

Cat. No.: B15317564
M. Wt: 208.21 g/mol
InChI Key: VEANQWZVRCEGAC-UHFFFAOYSA-N
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Description

Ethyl 1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate is a chemical compound with a unique structure that combines a pyrazole ring with a cyclobutyl ketone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl 3-oxocyclobutanecarboxylate with hydrazine derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to minimize by-products and enhance the efficiency of the synthesis is also common .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: Ethyl 1-(3-oxocyclobutyl)-1H-pyrazole-3-carboxylate is unique due to its combination of a pyrazole ring and a cyclobutyl ketone, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of complex molecules and potential pharmaceutical applications.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

ethyl 1-(3-oxocyclobutyl)pyrazole-3-carboxylate

InChI

InChI=1S/C10H12N2O3/c1-2-15-10(14)9-3-4-12(11-9)7-5-8(13)6-7/h3-4,7H,2,5-6H2,1H3

InChI Key

VEANQWZVRCEGAC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1)C2CC(=O)C2

Origin of Product

United States

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